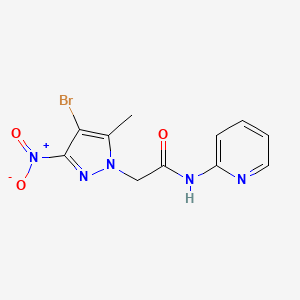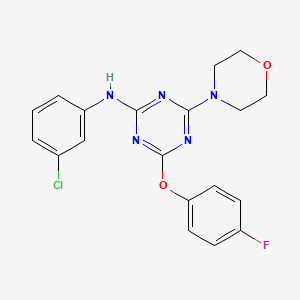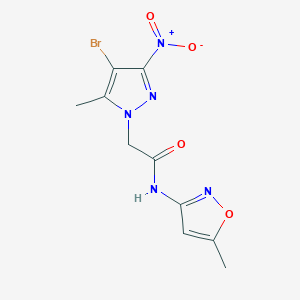![molecular formula C15H17N3O B3604886 N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B3604886.png)
N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea
説明
N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and Parkinson's disease. It has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism.
作用機序
N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea selectively binds to and blocks the activity of the mGluR5 receptor, which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in neuronal communication. By blocking the activity of mGluR5, N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea reduces the release of glutamate, which can help to restore normal neuronal activity in conditions where glutamate signaling is disrupted.
Biochemical and Physiological Effects
N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the release of glutamate and other neurotransmitters, reduce inflammation, and improve neuronal survival and function. N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has several advantages for use in lab experiments. It has a high degree of selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea is also relatively stable and easy to handle, which makes it a convenient compound for use in lab experiments.
One limitation of N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea is that it has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea as a tool for studying the role of mGluR5 in various neurological and psychiatric disorders, including addiction, anxiety, and depression. Additionally, N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea could be investigated as a potential treatment for other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).
Conclusion
In conclusion, N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea, also known as N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea has several advantages for use in lab experiments, including its high degree of selectivity for mGluR5 and relative ease of handling. However, it also has limitations, including low solubility in water and a relatively short half-life in vivo. Future research on N-(4-methylphenyl)-N'-[2-(4-pyridinyl)ethyl]urea could focus on developing more potent and selective mGluR5 antagonists, investigating its role in various neurological and psychiatric disorders, and exploring its potential as a treatment for other neurodegenerative diseases.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(2-pyridin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-2-4-14(5-3-12)18-15(19)17-11-8-13-6-9-16-10-7-13/h2-7,9-10H,8,11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHDFLHQTMNOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenoxy)-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3604807.png)
![3-(4-acetylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3604811.png)
![N-[3-(4-chlorophenyl)propyl]benzenesulfonamide](/img/structure/B3604815.png)
![3,4-dimethoxy-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3604821.png)

![N-[3-(2-chlorophenyl)propyl]benzenesulfonamide](/img/structure/B3604824.png)
![N-[3-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B3604837.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-biphenylsulfonamide](/img/structure/B3604848.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3604856.png)


![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3604882.png)
![1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3604903.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B3604914.png)